molecular formula C12H24ClNO4 B1147544 Isovaleryl l-carnitine chloride

Isovaleryl l-carnitine chloride

Cat. No.: B1147544
M. Wt: 281.77 g/mol
InChI Key: HWDFIOSIRGUUSM-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Isovaleryl L-Carnitine Chloride interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of fatty acids, acting as a substrate for the reversible acetylation of coenzyme A and as a carrier for the transport of long-chain fatty acids from the cytosol across the inner mitochondrial membrane .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it increases survival and decreases apoptosis in hepatocyte growth factor-deprived murine C2.8 hepatocytes when used at a concentration of 1 mM . It also inhibits amino acid deprivation-induced proteolysis and autophagy in isolated perfused rat liver when used at concentrations of 77 and 100 µM, respectively .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the metabolic conversion of L-leucine . It also plays a role in the inhibition of amino acid deprivation-induced proteolysis and autophagy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed to increase survival and decrease apoptosis in hepatocyte growth factor-deprived murine C2.8 hepatocytes over time .

Metabolic Pathways

This compound is involved in the metabolism of fatty acids. It acts as a substrate for the reversible acetylation of coenzyme A and as a carrier for the transport of long-chain fatty acids from the cytosol across the inner mitochondrial membrane .

Chemical Reactions Analysis

Isovalerylcarnitine (chloride) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) at various pH levels . Major products formed from these reactions include oxidized, reduced, or substituted derivatives of isovalerylcarnitine .

Scientific Research Applications

Isovalerylcarnitine (chloride) has several scientific research applications, including:

Comparison with Similar Compounds

Isovalerylcarnitine (chloride) can be compared with other acylcarnitines such as:

Isovalerylcarnitine (chloride) is unique due to its specific role in the catabolism of L-leucine and its potent activation of calpain . This distinguishes it from other acylcarnitines, which have different metabolic roles and targets .

Properties

IUPAC Name

[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDFIOSIRGUUSM-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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